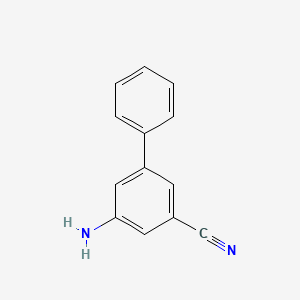
3-Amino-5-phenylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-phenylbenzonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by the presence of an amino group (-NH2) and a phenyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylbenzonitrile typically involves the reaction of 3-nitrobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-Amino-5-phenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
3-Amino-5-phenylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-5-phenylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- 3-Amino-4-phenylbenzonitrile
- 4-Amino-5-phenylbenzonitrile
- 3-Amino-5-methylbenzonitrile
Comparison: Compared to these similar compounds, 3-Amino-5-phenylbenzonitrile is unique due to the specific positioning of the amino and phenyl groups on the benzonitrile core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
生物活性
3-Amino-5-phenylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a phenyl group attached to a benzonitrile core. The structural formula can be represented as:
The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the nitrile group can participate in nucleophilic reactions, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with specific residues in proteins, influencing enzyme activity and receptor binding.
- Nucleophilic Addition : The nitrile group may engage in nucleophilic addition reactions, potentially affecting metabolic pathways and cellular signaling.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties are ongoing, with initial results indicating possible efficacy in reducing inflammation markers.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Activity :
-
Anticancer Studies :
- In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 25 µM, suggesting moderate potency.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-4-phenylbenzonitrile | Similar amino and phenyl groups | Moderate antibacterial activity |
| 4-Amino-5-phenylbenzonitrile | Different positioning of functional groups | Higher anticancer potency |
| 3-Amino-5-methylbenzonitrile | Methyl substitution on phenyl group | Enhanced anti-inflammatory properties |
This comparison highlights how slight modifications in structure can lead to variations in biological activity.
属性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-amino-5-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8H,15H2 |
InChI 键 |
RWMYOBYVUCTBKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















